3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one
Description
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one is a complex organic compound that features both imidazole and quinazolinone moieties. These structural motifs are significant in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Properties
IUPAC Name |
3-[2-hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-3-5-11-13(10)17-9-19(15(11)21)8-12(20)14-16-6-7-18(14)2/h3-7,9,12,20H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMWJLDKBFISID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(C3=NC=CN3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the quinazolinone framework. The final step involves the coupling of these two moieties under specific reaction conditions.
Imidazole Synthesis: The imidazole ring can be synthesized using a cyclization reaction of amido-nitriles in the presence of a nickel catalyst.
Quinazolinone Synthesis: The quinazolinone framework can be prepared through the condensation of anthranilic acid derivatives with formamide.
Coupling Reaction: The final coupling step involves the reaction of the imidazole derivative with the quinazolinone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The methyl group on the quinazolinone can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated imidazoline derivative.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Industry: Used in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazolinone moiety can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-imidazolecarboxaldehyde: Another imidazole derivative with similar biological activities.
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one have similar structural features and biological activities.
Uniqueness
3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one is unique due to its combined imidazole and quinazolinone moieties, which allow it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and a research tool.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
